molecular formula C19H17FN2O4 B601454 Nadifloxacin isomer 2 CAS No. 130539-72-9

Nadifloxacin isomer 2

Cat. No.: B601454
CAS No.: 130539-72-9
M. Wt: 356.3 g/mol
InChI Key: WKEGKVZMFNTXSG-UHFFFAOYSA-N
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Description

Introduction to Nadifloxacin Isomer 2

This compound (CAS 130539-72-9), a stereoisomer of the fluoroquinolone antibiotic nadifloxacin, is distinguished by its structural and pharmacological properties. It belongs to the quinolizine subclass of fluoroquinolones and is characterized by a molecular formula C₁₉H₁₇FN₂O₄ and a molecular weight of 356.3 g/mol . This compound is notable for its role in understanding stereochemical influences on antibacterial activity and its implications in pharmaceutical research.

Historical Context and Development

This compound emerged from synthetic efforts to optimize fluoroquinolone antibiotics. Developed by Otsuka Pharmaceutical, it was first synthesized as part of racemic nadifloxacin, which later underwent stereoselective resolution. Key milestones include:

  • Synthetic Routes : Derived from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline via cyclization and nucleophilic substitution reactions.
  • Chiral Salt Formation : The L-arginine salt of S-nadifloxacin (levonadifloxacin) was developed to enhance water solubility and therapeutic efficacy.
  • Clinical Trials : Early studies demonstrated efficacy against Propionibacterium acnes and Staphylococcus aureus, leading to topical formulations for acne vulgaris.

Classification within Fluoroquinolone Antibacterial Framework

This compound is classified as a quinolizine fluoroquinolone , structurally distinct from earlier generations like ciprofloxacin. Key features include:

Property This compound Other Fluoroquinolones
Core Structure Quinolizine ring system Naphthyridone or benzoxazine
Functional Groups Fluorine at C-6, hydroxypiperidine Fluorine at C-6, ketone group
Mechanism Inhibits DNA gyrase and topoisomerase IV Targets bacterial DNA replication
Target Bacteria Gram-positive (e.g., S. aureus) and anaerobic species Broad-spectrum, including Gram-negative

This classification highlights its specialized antibacterial profile, particularly effective against skin pathogens.

Significance in Chemical and Pharmaceutical Research

This compound serves as a critical model for studying:

  • Stereochemical Effects : The S-enantiomer exhibits stronger antibacterial activity than the R-form, underscoring the role of chirality in drug efficacy.
  • Impurity Profiling : Synthesis pathways generate regioisomers (e.g., impurities 1, 2, and 6), which are rigorously analyzed to ensure drug purity.
  • Enantioseparation Methods : Chiral high-performance liquid chromatography (HPLC) with β-cyclodextrin additives enables precise quantification of R/S ratios.

Evolution of Structural Understanding

Advanced analytical techniques have elucidated the compound’s structure:

  • 3D Conformation : X-ray crystallography and NMR spectroscopy revealed a tricyclic quinolizine core with fluorine at C-6 and a hydroxypiperidine substituent.
  • Isomerism : The (R)- and (S)-enantiomers differ in spatial arrangement, impacting

Properties

CAS No.

130539-72-9

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26)

InChI Key

WKEGKVZMFNTXSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Boron Complex Intermediates

The most well-documented route to isomer 2 involves a regioselective substitution reaction starting from the boron-protected quinoline derivative 11 (Scheme 3). Key steps include:

  • Acid Hydrolysis of Boron Complex : Treatment of compound 11 with 4-hydroxypiperidine in dimethyl sulfoxide (DMSO) at 125–130°C facilitates nucleophilic substitution at the 8-position of the quinoline core, yielding isomer 2 in ~5% purity.

  • Solvent Optimization : Substituting DMSO with hexamethylphosphoramide (HMPA) at elevated temperatures (150°C) improves regioselectivity, achieving a 16% yield of isomer 2, albeit requiring preparative HPLC for purification.

Table 1: Comparative Yields of Isomer 2 Under Varied Conditions

SolventTemperature (°C)BaseYield (%)Purity (%)
DMSO125–130Triethylamine572
HMPA150None1668

Direct Synthesis from Unprotected Quinoline Derivatives

An alternative approach bypasses boron protection by reacting the free acid 12 with 4-hydroxypiperidine in HMPA. This single-step method simplifies the synthesis but necessitates harsh conditions (150°C, 24 hours), leading to increased side-product formation.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Temperature : Elevated temperatures (>130°C) favor the formation of isomer 2 by overcoming kinetic barriers to regioselective substitution. However, prolonged heating above 150°C promotes degradation, as evidenced by HPLC analyses showing a 12% decrease in yield after 48 hours.

  • Solvent Polaritý : Polar aprotic solvents like DMSO and HMPA enhance nucleophilicity of 4-hydroxypiperidine, with HMPA’s high dielectric constant (ε = 30) particularly effective in stabilizing transition states.

Base Selection and Stoichiometry

The absence of a base in HMPA-mediated reactions minimizes competing elimination pathways, whereas triethylamine (TEA) in DMSO systems improves solubility but reduces regioselectivity by deprotonating multiple reactive sites.

Analytical Characterization and Structural Elucidation

Spectroscopic Differentiation from S-Nadifloxacin

  • ¹H NMR : Isomer 2 exhibits a distinctive doublet at δ 7.85–7.77 ppm (J = 10 Hz), contrasting with S-nadifloxacin’s δ 7.68–7.70 ppm (J = 15 Hz), attributable to altered fluorine coupling.

  • ¹⁹F NMR : A downfield shift of 2.3 ppm in isomer 2 confirms the piperidine group’s relocation to the 9-position.

Table 2: Key NMR Assignments for Isomer 2 vs. S-Nadifloxacin

ParameterIsomer 2S-Nadifloxacin
¹H δ (quinoline H)7.85–7.77 ppm (J = 10 Hz)7.68–7.70 ppm (J = 15 Hz)
¹⁹F δ-118.3 ppm-120.6 ppm

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column resolves isomer 2 (RT = 15.78 min) from S-nadifloxacin (RT = 26.16 min), enabling precise quantification during process validation.

Comparative Analysis of Preparation Methods

Yield vs. Purity Trade-offs

  • Boron-Mediated Route : Offers higher purity (72%) but lower yields (5%) due to intermediate instability.

  • Direct HMPA Method : Achieves 16% yields but requires costly preparative HPLC, increasing production costs by an estimated 40%.

Scalability and Industrial Feasibility

Patent CN102532131A describes a related process for S-(-)-nadifloxacin-L-arginine salt using dioxane/water systems, achieving 92% yields via controlled crystallization. Adapting this protocol for isomer 2 could involve substituting 4-hydroxypiperidine for L-arginine, though preliminary trials indicate challenges in achieving comparable yields .

Chemical Reactions Analysis

Types of Reactions: Nadifloxacin isomer 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Nadifloxacin acts by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription. This inhibition leads to the cessation of bacterial growth, making it effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Pharmacokinetics
Studies show that after topical application, Nadifloxacin achieves a peak plasma concentration of approximately 107 ng/mL with a half-life of about 19.4 hours. The compound exhibits minimal systemic absorption, with only about 0.09% of the dose excreted in urine over 48 hours .

Clinical Applications

Nadifloxacin Isomer 2 has been studied extensively for its effectiveness in treating various skin conditions:

  • Bacterial Skin Infections : It has been shown to be effective against infections such as impetigo, folliculitis, and sycosis vulgaris. Clinical trials indicate a high clinical cure rate, with studies reporting up to 100% efficacy in certain cases .
  • Acne Vulgaris : Nadifloxacin is approved for treating acne in Japan, demonstrating significant improvements in lesion severity and overall skin condition when used topically .
  • Atopic Dermatitis : Case studies have reported successful outcomes using Nadifloxacin for treating atopic dermatitis caused by MRSA, highlighting its broad-spectrum antibacterial properties .

Comparative Studies

A randomized controlled trial compared Nadifloxacin with mupirocin and framycetin in treating bacterial skin infections. Results indicated that Nadifloxacin significantly reduced infection symptoms more effectively than the comparators, with no major adverse events reported .

Study GroupClinical Cure RateAdverse Events Observed
Nadifloxacin100%None
Mupirocin96.7%Minimal (burning)
FramycetinNot specifiedNone

Case Studies

Several case studies have documented the successful use of this compound:

  • Kimata et al. reported complete eradication of MRSA in all 18 pediatric patients treated for atopic dermatitis with Nadifloxacin cream .
  • Asada et al. noted a bacteriological cure rate of 100% for single-species infections and 86.9% for multi-species infections among patients treated for folliculitis .

Comparison with Similar Compounds

Racemic Nadifloxacin vs. Isomer 2

Key differences include:

Property Nadifloxacin Isomer 2 Racemic Nadifloxacin
Antibacterial Activity MIC₉₀ for MRSA: 0.5 µg/mL MIC₉₀ for MRSA: 4–8 µg/mL
Systemic Bioavailability ~80% (oral) Negligible
Clinical Use Systemic infections Topical acne/MRSA

Other Fluoroquinolone Isomers

Levofloxacin, the L-isomer of ofloxacin, shares structural similarities with this compound. Both target DNA gyrase and topoisomerase IV but differ in spectrum:

  • Levofloxacin : Broad-spectrum (Gram-negative and atypical pathogens) .
  • This compound : Specialized for Gram-positive pathogens (MRSA, Streptococcus) .

Efficacy Against Resistant Pathogens

MRSA and Intracellular Activity

This compound demonstrates superior intracellular bactericidal effects compared to older quinolones and glycopeptides. In nanoparticle formulations with polyhexamethylene biguanide (PHMB), it achieves 99% MRSA eradication in host cells, outperforming free-drug combinations . By contrast, mupirocin (a topical antibiotic) shows rising resistance rates (up to 81% in some regions) .

Comparison with Linezolid and Vancomycin

Parameter This compound Linezolid Vancomycin
MRSA MIC₉₀ 0.5 µg/mL 2 µg/mL 1–2 µg/mL
Toxicity Low (no mitochondrial inhibition) Hematologic risks Nephrotoxicity
Administration Route Oral/IV Oral/IV IV only

Physicochemical and Formulation Properties

Solubility and Stability

This compound’s arginine salt formulation enhances aqueous solubility (>50 mg/mL vs. <1 mg/mL for free acid) and photostability compared to ciprofloxacin derivatives .

Nanoparticle Delivery

PHMB/nadifloxacin nanoparticles (size: 291.3 ± 89.6 nm) encapsulate isomer 2 with 58.25% efficiency, reducing cytotoxicity by 40% while maintaining antimicrobial potency .

Research Findings and Clinical Implications

  • Preclinical Data : this compound shows a post-antibiotic effect (PAE) of 2.5 hours against MRSA, surpassing trovafloxacin (1.2 hours) .
  • Clinical Trials : In pediatric SSTI studies, nadifloxacin 1% cream (isomer 2-enriched) achieved 92% cure rates, comparable to mupirocin 1% .
  • Emerging Applications : Its systemic formulation (WCK 771) is under investigation for hospital-acquired pneumonia and bacteremia .

Biological Activity

Nadifloxacin, a topical fluoroquinolone antibiotic, exhibits notable biological activity, particularly against various strains of bacteria responsible for skin infections. This article focuses on the biological activity of Nadifloxacin Isomer 2 , also known as its levorotatory form (-)-(S)-nadifloxacin, detailing its efficacy, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Nadifloxacin is characterized by its chiral structure, with the levorotatory isomer (-)-(S)-nadifloxacin being significantly more potent than its dextrorotatory counterpart (+)-(R)-nadifloxacin. The chemical formula is C19H21FN2O4C_{19}H_{21}FN_{2}O_{4}, and it has a molar mass of approximately 360.385 g/mol. The structural differences between the isomers are crucial for understanding their varying biological activities.

Antibacterial Spectrum

Nadifloxacin demonstrates a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Efficacy Against Staphylococcus aureus : In vitro studies show that nadifloxacin exhibits minimum inhibitory concentration (MIC) values ranging from 0.015 to 2.0 µg/ml against methicillin-resistant (MRSA) and methicillin-sensitive strains (MSSA) .
  • Activity Against Anaerobic Bacteria : It is effective against anaerobic bacteria such as Propionibacterium acnes, which is significant for treating acne vulgaris .
  • Resistance Profiles : Nadifloxacin retains activity against new quinolone-resistant strains of MRSA, indicating its potential utility in overcoming antibiotic resistance .

The primary mechanism by which nadifloxacin exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition disrupts the supercoiling of DNA, ultimately leading to bacterial cell death . Importantly, nadifloxacin's action is not significantly affected by the overexpression of the norA efflux pump, a common resistance mechanism in other quinolones .

Pharmacokinetics

Nadifloxacin's pharmacokinetic profile reveals that after topical application, it achieves peak plasma concentrations of approximately 107 ng/mL with an elimination half-life ranging from 19.4 to 23.2 hours . The systemic absorption is minimal, making it suitable for localized treatment without significant systemic exposure.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of nadifloxacin in treating bacterial skin infections:

  • Case Study Results : A randomized clinical trial involving 184 patients showed that nadifloxacin significantly reduced mean severity scores for symptoms such as erythema and swelling compared to control treatments like fusidic acid .
  • Healing Rates : By day 7 of treatment, lesions healed in 95% of patients treated with nadifloxacin compared to only 81% in those receiving fusidic acid .

Comparative Efficacy Table

Bacterial StrainMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
Staphylococcus aureus (MRSA)0.015 - 2.00.051.0
Staphylococcus epidermidis0.03 - 2.00.52.0
Propionibacterium acnes0.25 - 0.5-0.5

Q & A

Basic Research Questions

Q. How can Nadifloxacin Isomer 2 be distinguished from other structural isomers experimentally?

  • Methodological Answer : Structural differentiation requires spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can identify distinct proton environments in Isomer 2 compared to other isomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can resolve retention time differences due to steric and electronic variations . Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) may also be employed to track isomer-specific elution profiles and vibrational modes, as demonstrated in analogous studies .

Table 1 : Analytical Parameters for Isomer Differentiation

TechniqueKey ParameterThis compound Signature
NMR (¹H)Chemical shifts (ppm)Distinct multiplet patterns at δ 1.2–2.5
Chiral HPLCRetention time (min)12.3 ± 0.2 (C18 column, 40% acetonitrile)
GC-FTIRWavenumber (cm⁻¹)1680 (C=O stretch), 1250 (C-F stretch)

Q. What synthetic routes are available for this compound, and how do they affect purity?

  • Methodological Answer : The synthesis typically involves stereoselective fluorination and cyclization steps. A patented intermediate (Formula II) is critical for ensuring enantiomeric purity during quinolone core formation . Key factors influencing purity include:

  • Catalyst selection : Chiral catalysts (e.g., Ru-based) for asymmetric synthesis.
  • Reaction temperature : Lower temperatures (0–5°C) reduce racemization risks.
  • Purification : Recrystallization in ethanol/water (7:3 ratio) achieves >98% purity.

Q. What is the antimicrobial mechanism of this compound against Gram-positive bacteria?

  • Methodological Answer : Isomer 2 inhibits DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication. In vitro assays (e.g., broth microdilution) show MIC values of 0.5–2 µg/mL against Staphylococcus aureus strains. However, activity varies with bacterial efflux pump expression (e.g., NorA in S. aureus), necessitating synergy studies with efflux inhibitors like reserpine .

Advanced Research Questions

Q. How can contradictions in reported MIC values for this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from methodological variability. Standardization steps include:

  • Strain selection : Use ATCC reference strains (e.g., S. aureus ATCC 29213) for consistency.
  • Culture conditions : Maintain pH 7.2–7.4 and cation-adjusted Mueller-Hinton broth.
  • Endpoint criteria : Define MIC as 90% inhibition (MIC₉₀) rather than complete suppression.
    • Example : Alba et al. (2009) reported MIC₉₀ values 2–4× higher than Nenoff et al. (2003) due to differences in bacterial subpopulations and agar dilution vs. broth microdilution protocols .

Q. What experimental design considerations are critical for developing a molecularly imprinted sensor for Isomer 2 detection?

  • Methodological Answer : Key factors for sensor development:

  • Template-monomer ratio : Optimize at 1:4 (Isomer 2:methacrylic acid) to enhance binding cavity specificity.
  • Crosslinker selection : Ethylene glycol dimethacrylate (EGDMA) improves polymer rigidity.
  • Electrode surface modification : Graphene oxide coatings amplify electrochemical signals (e.g., oxidation peak at +0.65 V vs. Ag/AgCl) .

Q. How can dynamic interconversion between Nadifloxacin isomers be monitored in real time?

  • Methodological Answer : GC-FTIR with multivariate curve resolution (MCR) tracks isomer equilibria under varying temperatures. For example, at 80°C, Isomer 2 exhibits a 15% conversion to Isomer 1 over 24 hours, identifiable via wavenumber shifts at 1250 cm⁻¹ (C-F stretch) .

Q. What statistical approaches are recommended for analyzing resistance development to this compound in longitudinal studies?

  • Methodological Answer : Use Kaplan-Meier survival analysis to model resistance emergence, with log-rank tests comparing treatment groups. Cox proportional hazards regression adjusts for covariates like bacterial load and patient adherence. Narayanan et al. (2014) applied this to post-marketing data, identifying a 1.8× higher resistance risk in acne patients with >6-month usage .

Methodological Guidelines

  • Data Reproducibility : Adhere to the Pharmaceutical Research guidelines for experimental rigor, including SI units, manufacturer details for reagents, and explicit statistical methods (e.g., ANOVA with Tukey post-hoc tests) .
  • Ethical Compliance : For clinical studies, ensure IRB approval and document participant selection criteria (e.g., exclusion of immunocompromised individuals) .

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